molecular formula C8H13N B564101 5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine CAS No. 100860-10-4

5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine

Cat. No.: B564101
CAS No.: 100860-10-4
M. Wt: 123.199
InChI Key: DNVAMODRICUCFM-UHFFFAOYSA-N
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Description

5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrolizine ring system with a methyl group at the 5-position, making it a unique structure with potential for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes followed by the addition of propargylamine and subsequent intramolecular cyclization can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolizine derivatives such as 1H-pyrrolizine-7-methanol and heliotridine . These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

5-Methyl-2,3,7,7a-tetrahydro-1H-pyrrolizine is unique due to its specific substitution pattern and the resulting biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

100860-10-4

Molecular Formula

C8H13N

Molecular Weight

123.199

IUPAC Name

5-methyl-2,3,7,8-tetrahydro-1H-pyrrolizine

InChI

InChI=1S/C8H13N/c1-7-4-5-8-3-2-6-9(7)8/h4,8H,2-3,5-6H2,1H3

InChI Key

DNVAMODRICUCFM-UHFFFAOYSA-N

SMILES

CC1=CCC2N1CCC2

Synonyms

1H-Pyrrolizine,5,6,7,7a-tetrahydro-3-methyl-(6CI)

Origin of Product

United States

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